molecular formula C22H22N2O2S B1225347 8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

Cat. No.: B1225347
M. Wt: 378.5 g/mol
InChI Key: ONPLRFHNPZGXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring and a methanoisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Cyclization reactions: to form the methanoisoindole core.

    Thiazole ring formation: through condensation reactions involving thioamides and α-haloketones.

    Isopropylidene group introduction: via alkylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: to accelerate reaction rates.

    Solvent selection: to enhance solubility and reaction efficiency.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Influencing cellular pathways: Altering signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings.

    Methanoisoindole derivatives: Compounds with similar core structures.

Uniqueness

8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C22H22N2O2S/c1-11(2)16-14-9-10-15(16)18-17(14)20(25)24(21(18)26)22-23-19(12(3)27-22)13-7-5-4-6-8-13/h4-8,14-15,17-18H,9-10H2,1-3H3

InChI Key

ONPLRFHNPZGXQL-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C5=CC=CC=C5

Canonical SMILES

CC1=C(N=C(S1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Reactant of Route 2
Reactant of Route 2
8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Reactant of Route 3
Reactant of Route 3
8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Reactant of Route 4
Reactant of Route 4
8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Reactant of Route 5
8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
Reactant of Route 6
Reactant of Route 6
8-ISOPROPYLIDENE-2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.